(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a pyrazolo[5,1-b][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the formation of the pyrazolo[5,1-b][1,3]oxazine ring system, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and epoxides under acidic or basic conditions.
Subsequent steps involve the introduction of the pyrrolidinyl and methoxypyrazinyl groups. This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[5,1-b][1,3]oxazine intermediate reacts with pyrrolidine derivatives and methoxypyrazine under controlled conditions, often using catalysts to enhance reaction efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, green chemistry principles are applied to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidinyl group, which can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyrazinyl group can yield pyrazinyl oxides, while reduction of the methanone group results in the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes and receptors, indicating potential therapeutic applications.
Medicine
In medicine, the compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate specific molecular pathways makes it a valuable lead compound for drug development.
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and fine chemicals.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Uniqueness
Compared to similar compounds, (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups. This combination enhances its reactivity and potential for diverse applications. The presence of the methoxypyrazinyl group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-13-14(18-5-4-17-13)25-11-3-7-20(10-11)15(22)12-9-19-21-6-2-8-24-16(12)21/h4-5,9,11H,2-3,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOINNJKBDWCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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